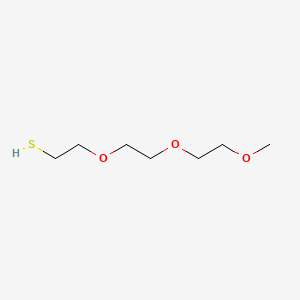

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol is a useful research compound. Its molecular formula is C7H16O3S and its molecular weight is 180.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as m-PEG3-thiol, are proteins and other biomolecules with sulfhydryl (—SH) groups . The compound is used for modifying the surface of nanoparticles, especially for applications in the field of biomedicines .

Mode of Action

this compound interacts with its targets through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This interaction enhances the stability and functionality of the target molecules .

Biochemical Pathways

The PEGylation process affects various biochemical pathways. For instance, it has been shown to influence the NF-κB signaling pathway . In one study, upregulated miR-129-5p or downregulated PEG3 led to a reduction of the histological changes of liver cirrhosis and lowered the apoptosis rate, via downstream effects on the NF-κB signaling pathway .

Pharmacokinetics

The ADME properties of this compound are crucial for its bioavailability. The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it can increase the solubility of proteins and other biomolecules .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound can improve the endocytosis of PEGylated nanoparticles, enhancing their internalization into cells . It can also reduce myocardial injury, infarction size, alleviate myocardium remodeling and cardiac fibrosis, along with repressing cardiomyocyte apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH value can affect the efficiency of PEGylation . PEGylation of gold nanorods at pH 2.3 and 9.9 resulted in better modification efficiency than under other pH conditions .

Análisis Bioquímico

Biochemical Properties

m-PEG3-thiol plays a significant role in biochemical reactions. It is used for the process of PEGylation, which involves the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . The maleimide groups at either end of the m-PEG3-thiol react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Cellular Effects

The cellular effects of m-PEG3-thiol are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, m-PEG3-thiol decreases aggregation and increases solubility . This can influence cell function by enhancing the stability and effectiveness of proteins and other molecules within the cell.

Molecular Mechanism

At the molecular level, m-PEG3-thiol exerts its effects through its involvement in PEGylation. The maleimide groups at either end of the m-PEG3-thiol spacer react specifically and efficiently with reduced sulfhydryls, forming stable thioether bonds . This allows m-PEG3-thiol to modify the properties of proteins and other molecules, enhancing their solubility and reducing aggregation .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG3-thiol in laboratory settings are largely related to its role in PEGylation. Over time, the attachment of m-PEG3-thiol to proteins and other molecules can enhance their stability, reducing degradation and potentially influencing long-term cellular function .

Metabolic Pathways

m-PEG3-thiol is involved in the metabolic pathway of PEGylation . This process involves the covalent attachment of PEG-containing derivatives, such as m-PEG3-thiol, to proteins and other molecules . The exact enzymes or cofactors that m-PEG3-thiol interacts with in this process are currently not well-characterized.

Transport and Distribution

The transport and distribution of m-PEG3-thiol within cells and tissues are likely to be influenced by its hydrophilic nature, which is conferred by the PEG moiety . This could potentially influence its localization or accumulation within cells.

Subcellular Localization

Given its role in PEGylation, it is likely to be found wherever this process occurs within the cell

Actividad Biológica

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as TGME (CAS No. 31521-41-9), is a chemical compound with a complex ether-thiol structure that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its potential applications in medicine and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₂O₂S. The compound features multiple ether linkages and a thiol group, which contribute to its chemical reactivity and biological interactions.

The biological activity of TGME is primarily attributed to its ability to interact with various biochemical pathways:

- Kinase Inhibition : Similar to other compounds with a pyrimidine core, TGME may function as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as proliferation and survival, making TGME a candidate for cancer therapeutics.

- Antioxidant Activity : Thiols are known for their antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .

Toxicological Profile

TGME exhibits low acute toxicity based on studies involving oral, dermal, and inhalation exposure:

- LD50 Values : The oral LD50 in rats is approximately 11,800 mg/kg, while the dermal LD50 in rabbits is about 7,400 mg/kg .

- Repeated Dose Toxicity : In a 13-week study, significant liver effects were observed at doses above 1,200 mg/kg/day, including hepatocellular hypertrophy and vacuolization .

Genotoxicity

In vitro and in vivo genotoxicity studies have shown that TGME does not induce genetic mutations at concentrations up to 5,000 µg/plate . This suggests that TGME may have a favorable safety profile for further biological applications.

Study on Hepatotoxicity

A study involving repeated oral administration of TGME to rats revealed dose-dependent liver changes. At 4,000 mg/kg/day, mild to moderate degeneration of seminiferous tubules was noted alongside increased liver weight . These findings underscore the importance of careful dosing in therapeutic contexts.

Antioxidant Studies

Research has indicated that compounds with thiol groups can scavenge free radicals effectively. A study demonstrated that TGME could reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide . This property could be leveraged in developing therapies for diseases associated with oxidative damage.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| TGME | C₅H₁₂O₂S | Antioxidant, Kinase Inhibitor | Low |

| Similar Ether Compound | Varies | Antioxidant | Moderate |

| Thiol Derivative | Varies | Potentially High Reactivity | High |

Aplicaciones Científicas De Investigación

Bioconjugation

Due to the presence of a thiol group, 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol is extensively used in bioconjugation processes. The thiol can react with various functional groups on biomolecules, facilitating stable linkages. This property is particularly useful for:

- Drug Delivery Systems: Enhancing the solubility and stability of pharmaceutical compounds when incorporated into nanoparticles or polymer matrices.

- Protein Modification: Creating conjugates that improve the pharmacokinetic properties of therapeutic proteins.

Nanotechnology

The compound has been explored for its potential in nanotechnology applications, such as:

- Nanoparticle Probes: Used in the development of nanoparticle-based probes for imaging and therapeutic applications. Its hydrophilic nature aids in maintaining stability and reducing non-specific interactions in biological environments .

Material Science

In material science, this compound serves as a key component in:

- Coatings and Adhesives: Utilized for creating functional coatings that require both hydrophilicity and reactivity.

- Polymer Formulations: Enhancing the properties of polymers by incorporating thiol groups that can participate in cross-linking reactions.

Case Study 1: Drug Delivery Systems

In a study exploring drug delivery systems, researchers demonstrated that incorporating this compound into polymer matrices significantly improved the solubility and bioavailability of poorly soluble drugs. The PEG chain facilitated better dispersion in aqueous environments, leading to enhanced therapeutic efficacy .

Case Study 2: Bioconjugation for Targeted Therapy

A notable application involved using this compound to modify therapeutic antibodies for targeted cancer therapy. The thiol group was employed to create stable conjugates with maleimide-functionalized drugs, resulting in improved targeting capabilities and reduced off-target effects .

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFFSDWRRLCKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.